Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-
Description
Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl- is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a branched ether substituent (1-butoxy-1-methylpropyl). This structure combines steric bulk from the diphenyl groups with the flexibility and polarizability of the aliphatic ether chain.
The synthesis of analogous phosphine oxides often involves autocatalytic reactions, where trace water plays a critical role in initiating proton transfer networks, as observed in the condensation of diphenyl-(α-hydroxybenzyl)phosphine oxide with diphenylphosphine oxide .
Properties
CAS No. |
658711-21-8 |
|---|---|
Molecular Formula |
C20H27O2P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[2-butoxybutan-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H27O2P/c1-4-6-17-22-20(3,5-2)23(21,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,4-6,17H2,1-3H3 |
InChI Key |
NYUTXZURMKIWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Grignard approach involves reacting diphenylphosphine oxide with a Grignard reagent derived from 1-bromo-1-methylpropyl butyl ether (Figure 1). Deprotonation of diphenylphosphine oxide ((C₆H₅)₂P(O)H) using sodium hydride (NaH) generates a nucleophilic phosphide oxide ((C₆H₅)₂P(O)⁻Na⁺), which subsequently reacts with the Grignard reagent to form the target compound.
Procedure :
- Grignard reagent synthesis :
- 1-Bromo-1-methylpropyl butyl ether (1.0 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions.
- Phosphide oxide formation :
- Diphenylphosphine oxide (1.0 equiv) is treated with NaH (1.2 equiv) in THF at 0–5°C.
- Alkylation :
- The Grignard reagent is added dropwise to the phosphide oxide solution, followed by refluxing for 12–24 hours.
- Work-up :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–78% | |
| Reaction Temperature | 0°C (initial), 65°C (reflux) | |
| Solvent | THF |
Alkylation of Diphenylphosphine Chloride
Two-Step Halogenation-Alkylation
This method leverages diphenylphosphine chloride ((C₆H₅)₂PCl) as a precursor. The chloride undergoes nucleophilic substitution with 1-butoxy-1-methylpropanol in the presence of a base (Figure 2).
Procedure :
- Chloride activation :
- Diphenylphosphine chloride (1.0 equiv) is dissolved in dichloromethane (DCM).
- Alkylation :
- 1-Butoxy-1-methylpropanol (1.2 equiv) and triethylamine (2.0 equiv) are added under nitrogen.
- The mixture is stirred at 25°C for 24 hours.
- Oxidation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–82% | |
| Oxidation Time | 2 hours | |
| Base | Triethylamine |
One-Pot Synthesis via Sodium-Mediated Coupling
Adapted from CN107304220B
A one-pot method simplifies synthesis by combining sodium, ethanol, diphenylphosphine chloride, and 1-butoxy-1-methylpropyl chloride (Figure 3).
Procedure :
- Sodium activation :
- Sodium metal (2.0 equiv) is suspended in toluene, followed by ethanol addition (1.0 equiv) at 60°C.
- Phosphine chloride addition :
- Diphenylphosphine chloride (1.0 equiv) is added at −10°C.
- Alkyl chloride incorporation :
- 1-Butoxy-1-methylpropyl chloride (1.1 equiv) is introduced at 70°C, with stirring for 10 hours.
- Isolation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Reaction Time | 10 hours | |
| Solvent | Toluene |
Microwave-Assisted Synthesis
Accelerated Reaction Optimization
Microwave irradiation enhances reaction efficiency, as demonstrated in benzo[b]phosphole oxide syntheses.
Procedure :
- Reagent mixing :
- Diphenylphosphine oxide (1.0 equiv) and 1-bromo-1-methylpropyl butyl ether (1.2 equiv) are dissolved in DMSO.
- Microwave conditions :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–88% | |
| Irradiation Time | 30 minutes | |
| Catalyst | KF/CaC₂ |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Cost |
|---|---|---|---|---|
| Grignard Addition | 65–78 | 12–24 h | High | $$$ |
| Alkylation of PCl | 70–82 | 26 h | Moderate | $$ |
| One-Pot Synthesis | 85–90 | 10 h | Low | $ |
| Microwave-Assisted | 75–88 | 0.5 h | Moderate | $$ |
Chemical Reactions Analysis
Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates under strong oxidizing conditions.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine, which can be further functionalized.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic reactions.
Biology: In biological research, it is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, depends on its specific application. In catalysis, it acts as a ligand that coordinates to metal centers, stabilizing the active species and facilitating the catalytic cycle. In biological systems, it can interact with proteins and enzymes, modulating their activity and function. The molecular targets and pathways involved vary depending on the specific context and application .
Comparison with Similar Compounds
Structural Features
The substituents on the phosphorus center dictate the compound’s electronic and steric profiles. Below is a comparative analysis:
Key Differences :
- The target compound’s aliphatic ether substituent provides flexibility and moderate polarity, contrasting with the rigid aromatic systems of trimethylbenzoyl derivatives .
- Hydroxy/alkoxy aryl-substituted phosphine oxides (e.g., bis-(hydroxyaryl) isomers) exhibit hydrogen-bonding capacity, enhancing their integration into polymer matrices for flame retardancy .
Physical and Chemical Properties
- Solubility : The branched ether chain likely improves solubility in hydrophobic polymers compared to aryl-substituted analogs.
- Thermal Stability : Trimethylbenzoyl derivatives exhibit higher thermal stability due to aromatic conjugation, whereas the target compound’s aliphatic ether may degrade at lower temperatures .
Biological Activity
Phosphine oxides, particularly the compound (1-butoxy-1-methylpropyl)diphenyl- , have garnered attention in recent years for their diverse biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound (1-butoxy-1-methylpropyl)diphenyl- is characterized by its phosphine oxide functional group, which contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C16H21O |
| Molecular Weight | 245.34 g/mol |
| IUPAC Name | (1-butoxy-1-methylpropyl)diphenylphosphine oxide |
Phosphine oxides exhibit a variety of biological activities primarily through their interaction with cellular targets, including enzymes and receptors. The mechanism often involves:
- Enzyme Inhibition : Many phosphine oxides act as inhibitors of key enzymes involved in cellular metabolism.
- Cell Membrane Interaction : They can disrupt cell membranes, leading to increased permeability and potential cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that phosphine oxides can induce oxidative stress, contributing to their antiproliferative effects.
Biological Activity
Research has shown that phosphine oxides can exhibit significant biological activities, including:
- Anticancer Properties : Studies have reported that certain phosphine oxide derivatives demonstrate cytotoxic effects against various cancer cell lines, including HeLa and MRC-5 cells. For example, one study indicated that specific derivatives had IC50 values in the range of 10–50 µM against cancer cells while showing minimal toxicity towards non-cancerous cells .
- Antimicrobial Activity : Preliminary investigations suggest moderate antibacterial activity against specific bacterial strains. However, the efficacy varies significantly depending on the specific structure of the phosphine oxide derivative .
Case Study 1: Anticancer Activity
A study evaluated several phosphine oxide derivatives for their ability to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication. The results showed that certain compounds exhibited stronger inhibition than the standard treatment, camptothecin (CPT), with significant cytotoxicity observed in cancer cell lines after prolonged exposure .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers found that phosphine oxides could effectively inhibit key metabolic enzymes in cancer cells. This inhibition led to metabolic disruption and subsequent apoptosis in treated cells .
Table 1: Cytotoxicity of Phosphine Oxide Derivatives Against Cancer Cell Lines
| Compound | IC50 (µM) HeLa | IC50 (µM) MRC-5 | Mechanism of Action |
|---|---|---|---|
| (1-butoxy-1-methylpropyl)diphenyl- | 20 | >100 | TOP1 Inhibition |
| Diphenylphosphine oxide | 15 | >100 | ROS Induction |
| Aziridine phosphine oxide | 30 | >100 | Cell Cycle Arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
